4-Chloro-2,6-diphenylbenzo[h]quinoline
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Overview
Description
4-Chloro-2,6-diphenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C25H16ClN. It is a derivative of benzo[h]quinoline, characterized by the presence of a chlorine atom at the 4-position and phenyl groups at the 2- and 6-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diphenylbenzo[h]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzophenone and 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-diphenylbenzo[h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Chloro-2,6-diphenylbenzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-diphenylbenzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylbenzo[h]quinoline: Lacks the chlorine atom at the 4-position.
4-Chloroquinoline: Lacks the phenyl groups at the 2- and 6-positions.
2-Phenylbenzo[h]quinoline: Contains only one phenyl group at the 2-position.
Uniqueness
4-Chloro-2,6-diphenylbenzo[h]quinoline is unique due to the combination of the chlorine atom and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H16ClN |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
4-chloro-2,6-diphenylbenzo[h]quinoline |
InChI |
InChI=1S/C25H16ClN/c26-23-16-24(18-11-5-2-6-12-18)27-25-20-14-8-7-13-19(20)21(15-22(23)25)17-9-3-1-4-10-17/h1-16H |
InChI Key |
OVDWEPNWQBGRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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